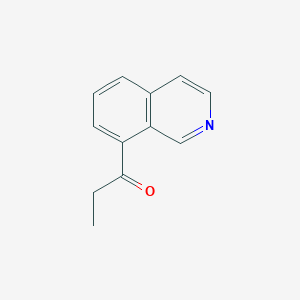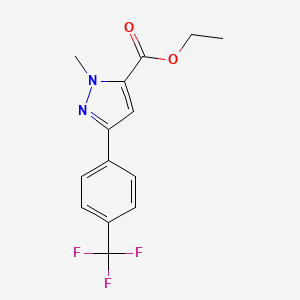
2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine
Overview
Description
Preparation Methods
The synthesis of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine typically involves the reaction of 6-chloropyrazine-2-carboxylic acid with benzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine . The reaction is carried out under reflux conditions, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions.
Scientific Research Applications
2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the central nervous system. It acts as a ligand, binding to these receptors and modulating their activity, which can lead to changes in neurotransmitter release and neuronal signaling pathways. This modulation is responsible for its psychoactive effects and potential therapeutic benefits.
Comparison with Similar Compounds
2-(4-Benzylpiperazin-1-yl)-6-chloropyrazine is similar to other piperazine derivatives like methamphetamine and amphetamine in terms of its chemical structure and stimulant effects on the central nervous system. it is unique due to the presence of the 6-chloro-2-pyrazinyl group, which imparts distinct chemical and pharmacological properties.
Similar compounds include:
Methamphetamine: A potent central nervous system stimulant with a different substitution pattern on the piperazine ring.
Amphetamine: Another stimulant with a simpler structure lacking the pyrazinyl group.
BZP (Benzylpiperazine): A piperazine derivative with psychoactive properties but without the chloro and pyrazinyl substitutions.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-6-chloropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4/c16-14-10-17-11-15(18-14)20-8-6-19(7-9-20)12-13-4-2-1-3-5-13/h1-5,10-11H,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMIAYWCEBFCAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CN=CC(=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


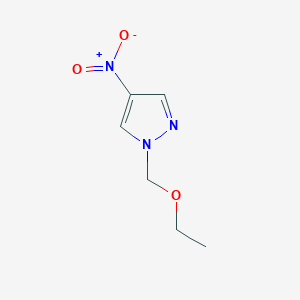
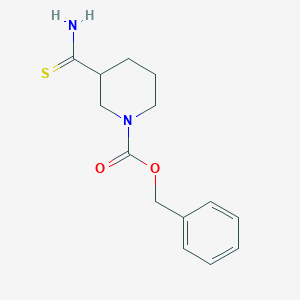


![N-BOC-2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane](/img/structure/B1440998.png)


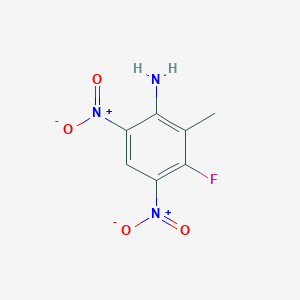
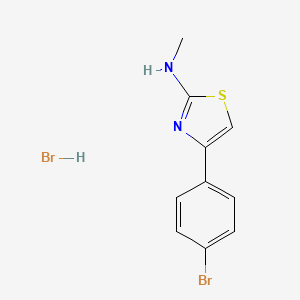

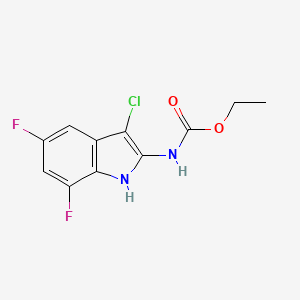
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid](/img/structure/B1441009.png)
